![molecular formula C12H16N8O3 B15141504 (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique azido group and purine base, making it a subject of interest in medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the purine base: The purine base is attached through glycosylation reactions, which typically require the use of Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acids and their analogs.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its interaction with nucleic acids. The azido group can participate in click chemistry reactions, allowing for the labeling and modification of nucleic acids. The purine base can form hydrogen bonds with complementary nucleotides, facilitating its incorporation into nucleic acid structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Azido-2’-deoxyadenosine: Similar in structure but lacks the dimethylamino group.
3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group but different base and sugar moiety.
Uniqueness
The uniqueness of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol lies in its combination of the azido group and the dimethylamino purine base, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H16N8O3 |
|---|---|
Molekulargewicht |
320.31 g/mol |
IUPAC-Name |
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H16N8O3/c1-19(2)10-8-11(15-4-14-10)20(5-16-8)12-9(22)7(17-18-13)6(3-21)23-12/h4-7,9,12,21-22H,3H2,1-2H3/t6-,7?,9+,12-/m1/s1 |
InChI-Schlüssel |
GORXDLHZLOGRKN-PNBVFFBSSA-N |
Isomerische SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


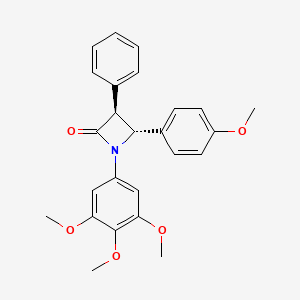

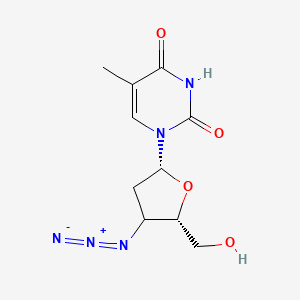
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

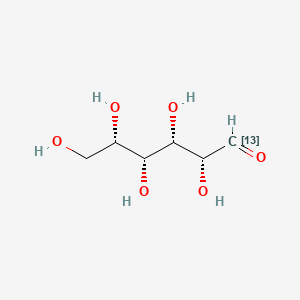
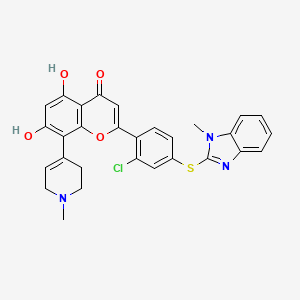


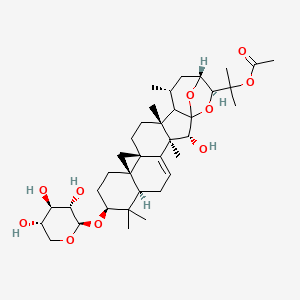

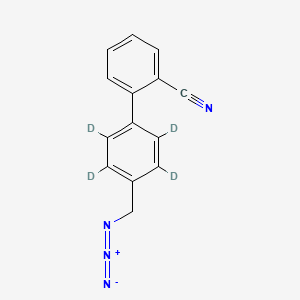
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

